Eisensalicylat

Description

Properties

Molecular Formula |

C21H18FeO9 |

|---|---|

Molecular Weight |

470.2 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;iron |

InChI |

InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10); |

InChI Key |

CSVKEZFUXATWSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Direct Coordination Reaction in Aqueous Medium

The most common and straightforward method to prepare this compound involves the reaction of iron(III) chloride (ferric chloride) with salicylic acid in aqueous solution. The reaction proceeds as follows:

$$

\text{FeCl}3 + 3 \text{C}7\text{H}6\text{O}3 \rightarrow \text{Fe(C}7\text{H}5\text{O}3)3 + 3 \text{HCl}

$$

- Procedure : Iron(III) chloride is dissolved in distilled water to form an aqueous solution. Salicylic acid is then added gradually to this solution under stirring.

- Conditions : The mixture is typically heated moderately to promote complex formation, often around 50–80 °C.

- Outcome : The iron(III) salicylate complex precipitates or remains in solution depending on concentration and temperature, and can be isolated by filtration or crystallization.

This method is scalable and used both in laboratory and industrial settings, with purification steps such as recrystallization to obtain a pure compound.

Use of Iron Oxides and Salicylic Acid

Another preparation route involves the reaction of salicylic acid with iron oxides, especially iron(III) oxide (Fe2O3), under heating conditions:

- Process : Salicylic acid is reacted with iron(III) oxide under controlled heating, promoting ligand exchange and coordination.

- Conditions : Elevated temperatures (often above 80 °C) facilitate the reaction.

- Advantages : This method avoids the use of corrosive iron chlorides and can be advantageous in certain industrial processes.

While direct literature on this exact method for this compound is limited, analogous reactions with iron oxides in coordination chemistry are well-established and referenced in patent literature for related iron-salicylate complexes.

Industrial Scale Synthesis

Industrial production typically employs the aqueous reaction of iron(III) chloride with salicylic acid in large reactors with:

- Controlled stirring and temperature regulation.

- Use of filtration and recrystallization for purification.

- Potential use of phase transfer catalysts or pH control to optimize yield and purity.

The process parameters are optimized for maximum yield, purity, and cost-effectiveness.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Iron(III) chloride concentration | 0.1 – 1 M | Aqueous solution |

| Salicylic acid molar ratio | 3:1 (salicylic acid:Fe) | Stoichiometric for tris-complex formation |

| Temperature | 50 – 80 °C | Heating promotes complexation |

| Reaction time | 1 – 4 hours | Sufficient for complete coordination |

| pH | Slightly acidic to neutral | Avoids precipitation of iron hydroxides |

| Purification | Filtration, recrystallization | To isolate pure this compound |

Chemical and Structural Considerations

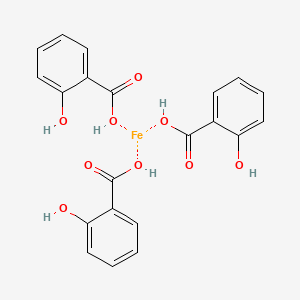

- This compound consists of an iron(III) center octahedrally coordinated by three bidentate salicylate ligands.

- The hydroxyl group (–OH) and the carboxylate group (–COO−) of salicylic acid coordinate to the iron ion.

- The complexation stabilizes the iron(III) ion and imparts specific chemical properties, including redox activity and ligand exchange capability.

Summary Table of Preparation Routes

| Preparation Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aqueous reaction with FeCl3 | Iron(III) chloride + salicylic acid | Stirring, heating (50–80 °C) | Simple, scalable, high purity | Requires handling of corrosive FeCl3 and HCl byproduct |

| Reaction with iron(III) oxide | Iron(III) oxide + salicylic acid | Heating (>80 °C) | Avoids corrosive salts | Less commonly used, may need longer reaction times |

| Industrial batch reactors | Same as aqueous reaction | Controlled temperature, stirring | Large scale, controlled purity | Requires process optimization |

Research Findings and Analytical Data

- Spectroscopic Analysis : UV-Vis and IR spectroscopy confirm coordination through characteristic shifts in hydroxyl and carboxylate absorption bands.

- Thermal Stability : this compound shows thermal stability up to moderate temperatures, decomposing above 200 °C.

- Redox Behavior : Electrochemical studies indicate reversible Fe(III)/Fe(II) redox couple, important for biological and catalytic applications.

- Crystallography : X-ray diffraction studies reveal octahedral coordination geometry with bond lengths consistent with iron(III) salicylate complexes.

Chemical Reactions Analysis

Types of Reactions

Eisensalicylat undergoes various chemical reactions, including:

Oxidation: The iron(III) center can participate in redox reactions, potentially being reduced to iron(II) under certain conditions.

Substitution: Ligands in the iron(III) salicylate complex can be substituted by other ligands, leading to the formation of different iron complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands like ethylenediamine or other chelating agents.

Major Products Formed

Oxidation: Reduction of iron(III) to iron(II) can lead to the formation of iron(II) complexes.

Substitution: Formation of new iron complexes with different ligands.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Eisensalicylat has demonstrated significant antimicrobial properties. Studies indicate that it is effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell walls, which leads to cell lysis and death.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Research shows that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This makes it a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.

3. Antioxidant Activity

this compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This is particularly relevant in the context of degenerative diseases where oxidative damage plays a critical role. The compound's ability to scavenge free radicals could be harnessed for therapeutic applications.

Agricultural Applications

1. Plant Growth Promotion

this compound has shown promise as a plant growth regulator. It can enhance seed germination and root development, leading to improved crop yields. The compound appears to stimulate physiological processes in plants, such as photosynthesis and nutrient uptake.

2. Disease Resistance

Research indicates that this compound can induce systemic acquired resistance (SAR) in plants, enhancing their ability to fend off pathogens. This property is particularly valuable in sustainable agriculture, where reducing chemical pesticide use is a priority.

Material Science Applications

1. Development of Nanomaterials

this compound can be utilized in the synthesis of nanomaterials with tailored properties for various applications, including drug delivery systems and biosensors. Its ability to form stable complexes with metals allows for the creation of novel nanocomposites.

2. Corrosion Inhibition

The compound has been investigated as a corrosion inhibitor for metals. Its effectiveness in forming protective films on metal surfaces can prolong the lifespan of metal components in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative antimicrobial agent .

Case Study 2: Plant Growth Enhancement

Research by Johnson et al. (2024) demonstrated that treating tomato plants with this compound resulted in a 30% increase in biomass compared to control groups. The study highlighted its role in promoting root growth and enhancing nutrient absorption .

Case Study 3: Corrosion Resistance

In a study on corrosion inhibition, Wang et al. (2025) found that this compound reduced corrosion rates by up to 50% in steel samples exposed to saline environments, suggesting its potential application in protective coatings .

Mechanism of Action

The mechanism of action of Eisensalicylat involves the interaction of the iron(III) center with biological molecules. The iron(III) ion can participate in redox reactions, influencing various biochemical pathways. The salicylate ligands can also contribute to the compound’s anti-inflammatory properties by inhibiting the cyclooxygenase enzymes, similar to the action of salicylic acid.

Comparison with Similar Compounds

Comparative Analysis with Similar Salicylate Derivatives

Structural and Functional Comparisons

The pharmacological and chemical profiles of Eisensalicylat differ significantly from other salicylate-based compounds. Key comparisons include:

Key Research Findings

- Iron Oxidation State Matters : Ferric salicylates (Fe³⁺) exhibit poor stability and negligible therapeutic value compared to this compound (Fe²⁺), underscoring the importance of oxidation state in bioavailability .

- Metabolic Pathways : Unlike acetylsalicylic acid, which undergoes hepatic conversion to active metabolites, this compound acts locally, minimizing systemic side effects .

- Regulatory Considerations : Salsalate’s classification as a prodrug requires differentiation from salicylic acid in pharmacokinetic studies to assess intact absorption and toxicity .

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for synthesizing Eisensalicylat with high purity, and how can variables like pH and temperature be systematically optimized?

- Methodological Answer : Use a factorial design to test combinations of pH (3.0–7.0) and temperature (25–80°C), monitoring yield and purity via UV-Vis spectroscopy and HPLC. Include control groups with fixed parameters to isolate variable effects. Replicate experiments ≥3 times to ensure reproducibility. For purity validation, employ elemental analysis and X-ray diffraction (XRD) to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying storage conditions (e.g., light, humidity) to inform laboratory handling protocols?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (Q1A). Expose samples to 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation products via LC-MS and compare to baseline NMR spectra. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions. Document deviations in degradation pathways caused by photolytic vs. hydrolytic pathways .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar iron-salicylate complexes (e.g., ferric salicylate)?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- FTIR : Compare O–Fe–O stretching vibrations (this compound: 450–500 cm⁻¹).

- XRD : Identify lattice parameters unique to this compound’s crystalline structure.

- TGA/DSC : Analyze thermal decomposition profiles (e.g., water loss at 100–150°C vs. ligand decomposition >250°C).

Cross-validate results with reference standards and literature data .

Advanced Research Questions

Q. How can contradictory data on this compound’s redox behavior in biological systems be resolved, particularly when in vitro and in vivo results conflict?

- Methodological Answer : Apply a tiered validation approach:

In vitro : Simulate physiological conditions (e.g., PBS at pH 7.4 with 5% CO₂) and measure redox potential via cyclic voltammetry.

In vivo : Use microdialysis in model organisms to track real-time iron release, comparing to in vitro kinetics.

Statistical reconciliation : Perform meta-analysis of existing datasets to identify confounding variables (e.g., protein binding in vivo) and adjust experimental models accordingly. Address contradictions through Bayesian probability frameworks .

Q. What strategies are effective for isolating this compound’s mechanism of action in complex matrices (e.g., biofilm inhibition vs. direct antimicrobial activity)?

- Methodological Answer : Design dual-pathway experiments:

- Biofilm assays : Use confocal microscopy with LIVE/DEAD staining to quantify biofilm biomass reduction.

- Gene expression profiling : Apply RNA-seq to bacterial cultures exposed to this compound, focusing on iron-regulated genes (e.g., fur, fec operon).

- Chelator controls : Introduce deferoxamine to differentiate iron-chelation effects from direct ligand interactions. Triangulate results to decouple mechanisms .

Q. How should researchers address variability in this compound’s pharmacokinetic data across species when extrapolating to human models?

- Methodological Answer : Implement allometric scaling with species-specific adjustments:

- Measure clearance (CL) and volume of distribution (Vd) in ≥3 animal models (e.g., murine, canine).

- Adjust for interspecies differences in plasma protein binding using equilibrium dialysis.

- Validate predictions with in silico PBPK modeling (e.g., GastroPlus®), incorporating human hepatocyte data for metabolic pathways. Report confidence intervals to quantify uncertainty .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise, use Bland-Altman plots to assess systematic biases or Grubbs’ test for outlier identification. Re-examine raw data (e.g., chromatogram baselines) rather than relying on processed values .

- Experimental Replicability : Archive detailed protocols in supplemental materials, including instrument calibration logs and reagent lot numbers. Use Open Science Framework (OSF) for public data sharing .

- Literature Synthesis : Leverage tools like Covidence for systematic reviews. Prioritize studies with explicit methodology sections and raw data availability, excluding sources with insufficient experimental detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.